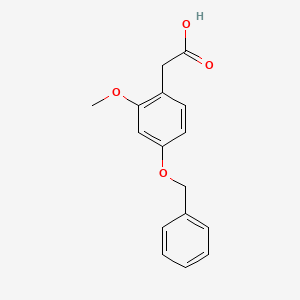

4-Benzyloxy-2-methoxyphenylacetic acid

Description

Contextual Role in Advanced Organic Synthesis

The principal utility of 4-Benzyloxy-2-methoxyphenylacetic acid lies in its application as a precursor in multi-step organic synthesis. The compound serves as a critical intermediate for creating pharmacologically significant molecules. Its structure is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon bond formation.

A notable application is in the total synthesis of aporphine (B1220529) alkaloids, such as laurolitsine. In these synthetic routes, benzyl-protected phenylacetic acid derivatives like this compound are used to construct the core biaryl system of the target alkaloid. Furthermore, the carboxylic acid functional group provides a reactive handle for a variety of transformations, most commonly the formation of amide bonds. Through the use of standard peptide coupling reagents (e.g., EDC/HOBt), the acid can be readily joined with amines to build more complex structures, a technique frequently exploited in medicinal chemistry to develop potential protease inhibitors or receptor ligands.

Historical Development and Precedent in Aromatic Carboxylic Acid Research

The study of aromatic carboxylic acids has a rich history dating back centuries, with one of the simplest members of the class, benzoic acid, having been first described in 1560 after being isolated from gum benzoin. nih.gov Aromatic carboxylic acids are a foundational class of compounds in organic chemistry, defined by a carboxyl group (-COOH) attached to an aromatic ring. sigmaaldrich.com Their inherent acidity and reactivity have made them central to the development of synthetic chemistry and materials science. nih.govsigmaaldrich.com

The evolution from simple aromatic acids like benzoic acid to highly functionalized derivatives such as this compound reflects the increasing sophistication of organic synthesis. While early research focused on the fundamental properties and reactions of the basic aromatic acid scaffold, modern research demands reagents that are precisely substituted to achieve specific synthetic outcomes. The development of molecules like this compound is a direct result of this demand. The presence of the methoxy (B1213986) group and the benzyl-protected hydroxyl group are not arbitrary; they are strategically placed to influence the electronic properties of the aromatic ring and to serve as key functional points for subsequent chemical modifications, representing a modern chapter in the long history of aromatic carboxylic acid research.

Interdisciplinary Research Landscape and Future Trajectories for the Compound

The significance of this compound extends beyond the realm of pure synthesis into interdisciplinary fields, primarily by enabling the creation of molecules for biological and pharmacological evaluation. By facilitating the synthesis of complex natural product families like aporphine alkaloids, it provides researchers in pharmacology and biochemistry with access to compounds that can be studied for their biological activity. nih.gov

The structural motifs contained within this compound are relevant in medicinal chemistry. For instance, the 4-benzyloxy phenyl scaffold is found in various compounds designed for therapeutic applications. Research into derivatives of 2-hydroxy-4-benzyloxy chalcone (B49325) has identified promising multifunctional agents for potential use in treating Alzheimer's disease, highlighting the value of this particular substitution pattern in the design of bioactive molecules. nih.gov As such, this compound serves as a crucial link between synthetic capability and biological inquiry. Future trajectories for the compound will likely involve its continued use as a building block to synthesize novel analogues of known natural products and to create new chemical entities for screening in drug discovery programs, further bridging the gap between chemistry and the life sciences.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 863310-59-2 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

2-(2-methoxy-4-phenylmethoxyphenyl)acetic acid |

InChI |

InChI=1S/C16H16O4/c1-19-15-10-14(8-7-13(15)9-16(17)18)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18) |

InChI Key |

VPPKBCIMOBRVLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 2 Methoxyphenylacetic Acid and Its Precursors

Classical and Contemporary Approaches to the Synthesis of 4-Benzyloxy-2-methoxyphenylacetic Acid

The construction of the this compound molecular framework can be achieved through several strategic routes, each with its own set of advantages and starting materials. These methods include building upon existing functionalized aromatic rings or introducing the necessary substituents in a stepwise manner.

Strategic Elaboration from Substituted Acetophenones and Aldehydes

One common strategy in organic synthesis is the elaboration of commercially available or readily synthesized substituted aromatic ketones and aldehydes. For the synthesis of phenylacetic acid derivatives, substituted acetophenones serve as versatile precursors. Although a direct one-step conversion is not typical, multi-step sequences can be employed. For instance, a substituted acetophenone (B1666503) can be converted to the corresponding phenylacetic acid through reactions like the Willgerodt-Kindler reaction, which introduces the required two-carbon acid side chain.

The synthesis of necessary precursors, such as substituted acetophenones, is well-established. For example, 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone can be prepared in excellent yield through a straightforward sequence. orgsyn.org Similarly, compounds like 4-(benzylthio)acetophenone (B15377668) are synthesized in high yield from commercially available 4-fluoroacetophenone and benzylmercaptan. mdpi.com These acetophenone intermediates can then, in principle, be further modified and elaborated to achieve the target this compound structure.

Benzylation of Hydroxyphenylacetic Acid Derivatives

A highly direct and common method for preparing benzyloxy-substituted phenylacetic acids is the benzylation of the corresponding hydroxyphenylacetic acid precursor. This method relies on the nucleophilic substitution reaction between a phenoxide and a benzyl (B1604629) halide.

The general approach involves treating the hydroxyphenylacetic acid derivative, such as 4-hydroxy-2-methoxyphenylacetic acid, with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Subsequent reaction with benzyl chloride or benzyl bromide yields the desired O-benzylated product. A representative example is the synthesis of 4-Benzyloxyphenylacetic acid from 4-Hydroxyphenylacetic acid. chemicalbook.com In a related procedure, the methyl ester of 4-benzyloxyphenyl acetate (B1210297) is hydrolyzed using lithium hydroxide (B78521) in a mixture of methanol (B129727), tetrahydrofuran, and water to afford 4-benzyloxyphenylacetic acid in high yield (96%). chemicalbook.com

Table 1: Example of Hydrolysis Step in Benzylated Phenylacetic Acid Synthesis

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Methyl-4-benzyloxyphenyl acetate | Lithium hydroxide monohydrate | Methanol, Tetrahydrofuran, Water | Ambient | 1 h | 4-Benzyloxyphenylacetic acid | 96% |

This interactive table summarizes the reaction conditions for the hydrolysis of a methyl ester to its corresponding carboxylic acid, a key final step in many synthetic routes. chemicalbook.com

Multi-Step Conversions from Aromatic Starting Materials

Complex molecules like this compound are often constructed via multi-step synthetic sequences starting from simple, readily available aromatic compounds. These routes offer flexibility in introducing various functional groups at specific positions on the aromatic ring.

One illustrative pathway begins with benzyl phenyl ether, which can be converted to 4-benzyloxybenzyl chloride by reacting it with formaldehyde (B43269) and hydrogen chloride. google.com The resulting chloride is then treated with an alkali metal cyanide to form 4-benzyloxyphenylacetonitrile. google.com Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the phenylacetic acid. google.com This method can be adapted by starting with appropriately substituted ethers to build the target molecule.

Another common starting material is anisole (B1667542) or its derivatives. For example, known methods for synthesizing 4-hydroxyphenylacetic acid start from anisole, which is converted to 4-methoxyphenylacetonitrile (B141487) via chloromethylation and cyanidation. google.com The nitrile is then saponified, and the methyl ether is cleaved to yield the final product. google.com Similarly, 4-methoxyphenylacetic acid can be prepared by the hydrolysis of 4-methoxybenzyl cyanide in the presence of sulfuric acid or sodium hydroxide. google.comchemicalbook.com These methoxy-substituted intermediates are direct precursors that would require a demethylation step followed by the specific benzylation of the desired hydroxyl group to arrive at the final product. The development of multi-step syntheses in continuous flow systems represents a modern paradigm for molecular assembly, allowing for the telescoping of several reaction steps into one continuous sequence, which can significantly reduce manual handling and reaction time. nih.govsyrris.jp

Advanced Synthetic Techniques and Reaction Optimization

Beyond establishing viable synthetic routes, modern organic chemistry focuses on refining these processes. This includes the development of stereoselective methods and the systematic optimization of reaction conditions to improve efficiency, yield, and purity.

Investigations into Enantioselective and Stereoselective Syntheses

For chiral molecules, the development of enantioselective syntheses is crucial, particularly in pharmaceutical applications. While this compound itself is not chiral, derivatives with a chiral center on the acetic acid side chain are common. Investigations into the enantioselective synthesis of such derivatives would likely focus on asymmetric catalysis.

Strategies could include the enantioselective deprotonation of prochiral ketones using chiral lithium amides to create chiral enolates, which can then be further reacted. researchgate.net Another approach involves the use of enzymes, such as lipases, which can catalyze enantioselective hydrolysis or acylation reactions with high selectivity, allowing for the resolution of racemic mixtures. researchgate.net These advanced techniques provide access to enantiomerically pure compounds, which is a significant goal in modern synthetic chemistry.

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency of a synthetic route is highly dependent on the specific reaction conditions employed. The optimization of these parameters—such as temperature, solvent, catalyst, and reaction time—is essential for maximizing product yield and minimizing the formation of byproducts.

Table 2: Hypothetical Optimization of a Benzylation Reaction

| Parameter | Variation 1 | Variation 2 | Variation 3 | Effect on Yield/Selectivity |

|---|---|---|---|---|

| Base | K₂CO₃ | NaOH | Cs₂CO₃ | Stronger bases may increase reaction rate but could lead to side reactions. |

| Solvent | Acetone | DMF | Acetonitrile (B52724) | Solvent polarity can influence the solubility of reactants and the reaction rate. |

| Temperature | 25°C | 50°C | 80°C | Higher temperatures generally increase reaction rates but can also promote byproduct formation. |

| Benzylating Agent | Benzyl Chloride | Benzyl Bromide | Benzyl Iodide | Reactivity increases from chloride to iodide, potentially allowing for milder conditions. |

This interactive table illustrates how key reaction parameters can be varied to optimize the yield and selectivity of a chemical synthesis.

Isolation and Purification Protocols in Academic Synthesis

Following a synthetic reaction, the target compound is typically present in a mixture containing unreacted starting materials, reagents, and byproducts. Therefore, robust isolation and purification protocols are required.

Chromatography is a fundamental technique for the purification of organic compounds. For a molecule like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective methods.

Column Chromatography: This technique is often used for large-scale purification. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), usually a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Given its aromatic rings and carboxylic acid group, this compound would be separated from less polar impurities by gradually increasing the polarity of the mobile phase.

Reversed-Phase HPLC: For analytical assessment of purity or for small-scale purification, reversed-phase HPLC is highly effective. In this method, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water with an acidic modifier like trifluoroacetic acid. researchgate.net A simple reversed-phase HPLC method can be developed to monitor the progress of reactions involved in the synthesis of related compounds like 4-methoxyphenylacetic acid. researchgate.net

Table 2: Illustrative HPLC Conditions for Analysis of Aromatic Acids

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., Hypersil C18) researchgate.net |

| Mobile Phase | Acetonitrile / 0.1 M Phosphate Buffer (pH 3.0) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm researchgate.net |

| Temperature | Ambient |

Crystallization is the most common method for obtaining the final product in a highly pure, solid form. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The purified fractions from chromatography containing this compound are combined, and the solvent is removed under reduced pressure. The resulting solid or oil is then dissolved in a minimal amount of a hot solvent in which it is highly soluble.

The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it begins to form a crystalline lattice, excluding impurities which remain in the solvent (mother liquor). A suitable solvent system might involve dissolving the compound in a solvent like ethyl acetate or methanol and then slowly adding a non-polar "anti-solvent" like hexane (B92381) or water until the solution becomes turbid, followed by cooling. google.com The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. googleapis.com The purity of the crystallized product can be confirmed by techniques such as melting point analysis and HPLC.

Reactivity and Chemical Transformations of 4 Benzyloxy 2 Methoxyphenylacetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a precursor for numerous derivatives through reactions such as esterification, amidation, and conversion to acyl halides.

The conversion of carboxylic acids to esters, known as esterification, is a fundamental transformation. For 4-benzyloxy-2-methoxyphenylacetic acid, this can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and the formation of the ester product is favored by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternatively, ester synthesis can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an alcohol. nih.gov Other modern reagents can also facilitate this transformation under milder conditions. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to be effective for the condensation of carboxylic acids and alcohols to yield esters. researchgate.net

These reactions allow for the synthesis of a wide array of ester derivatives by varying the alcohol component, which can modulate the compound's physical and biological properties.

| Alcohol Reactant | Ester Product Name | Potential Synthesis Method |

|---|---|---|

| Methanol (B129727) | Methyl 4-benzyloxy-2-methoxyphenylacetate | Fischer Esterification (H₂SO₄ catalyst) |

| Ethanol | Ethyl 4-benzyloxy-2-methoxyphenylacetate | Fischer Esterification (H₂SO₄ catalyst) |

| Isopropyl alcohol | Isopropyl 4-benzyloxy-2-methoxyphenylacetate | DMTMM-mediated condensation |

| Benzyl (B1604629) alcohol | Benzyl 4-benzyloxy-2-methoxyphenylacetate | Acyl chloride intermediate route |

The formation of an amide bond by reacting the carboxylic acid group of this compound with an amine is a key transformation, particularly in medicinal chemistry where the amide linkage is prevalent. nih.gov Direct amidation can be achieved by heating the carboxylic acid and amine, often in the presence of a catalyst to facilitate the dehydration reaction. sci-hub.senih.gov Catalysts such as those based on niobium(V) oxide (Nb₂O₅) or nickel(II) chloride (NiCl₂) have been developed for this purpose, offering an atom-economical route to amides where water is the only byproduct. nih.govresearchgate.net

For more sensitive substrates or in the context of peptide synthesis, coupling reagents are employed to activate the carboxylic acid. bachem.com These reagents convert the carboxyl group into a reactive intermediate that is readily attacked by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts (like BOP and PyBOP), and aminium/uronium salts. bachem.com This methodology allows for the formation of amide bonds under mild conditions, minimizing side reactions. nih.gov

| Amine Reactant | Amide Product Name | Potential Synthesis Method |

|---|---|---|

| Ammonia | 4-Benzyloxy-2-methoxyphenylacetamide | Direct thermal condensation |

| Benzylamine | N-Benzyl-4-benzyloxy-2-methoxyphenylacetamide | NiCl₂-catalyzed direct amidation nih.gov |

| Aniline | N-Phenyl-4-benzyloxy-2-methoxyphenylacetamide | Nb₂O₅-catalyzed direct amidation researchgate.net |

| Glycine methyl ester | Methyl N-(4-benzyloxy-2-methoxyphenylacetyl)glycinate | Peptide coupling reagent (e.g., PyBOP) bachem.com |

To enhance the electrophilicity of the carbonyl carbon, this compound can be converted into a highly reactive acyl halide, most commonly an acyl chloride. wikipedia.org This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a halide ion. libretexts.org

The resulting 4-benzyloxy-2-methoxyphenylacetyl chloride is not typically isolated but is used in situ as a reactive intermediate. nih.gov Its high reactivity makes it an excellent precursor for the synthesis of esters, amides, and anhydrides through nucleophilic acyl substitution reactions with alcohols, amines, and carboxylates, respectively. libretexts.orglibretexts.org This two-step approach (conversion to acyl chloride followed by nucleophilic attack) is often more efficient than direct condensation methods.

Transformations of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of new functional groups. The position of substitution is dictated by the electronic effects of the substituents already present on the ring.

The aromatic ring of the title compound possesses three substituents: a methoxy (B1213986) group (-OCH₃) at C2, a benzyloxy group (-OCH₂Ph) at C4, and an acetic acid moiety (-CH₂COOH) at C1. In electrophilic aromatic substitution (EAS), the alkoxy groups (-OCH₃ and -OCH₂Ph) are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. libretexts.orgnih.gov The acetic acid group is generally considered to be weakly deactivating.

The directing effects of the powerful activating groups will dominate. libretexts.org

The methoxy group at C2 directs incoming electrophiles to the ortho position (C3) and the para position (C5).

The benzyloxy group at C4 directs to its ortho positions (C3 and C5). The para position is occupied by the C1 substituent.

Both activating groups strongly direct incoming electrophiles to the C3 and C5 positions. The specific outcome of an EAS reaction, such as nitration or Friedel-Crafts acylation, would depend on the reaction conditions and the steric hindrance posed by the existing groups. uci.edulumenlearning.com The C5 position is generally less sterically hindered than the C3 position, which is flanked by two substituents, making C5 a likely site for functionalization.

Halogenation is a specific example of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen (e.g., chlorine or bromine). uci.edu This is typically carried out using the elemental halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). lumenlearning.com

Based on the directing effects discussed previously, the halogenation of this compound is expected to occur preferentially at the C5 position, and possibly at the C3 position, to yield mono- or di-halogenated products.

The resulting aryl halides are valuable synthetic intermediates. The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This subsequent utility allows the halogenated derivatives of this compound to serve as building blocks for the synthesis of more complex molecular architectures.

C-H Functionalization Strategies on the Aromatic Core

The aromatic core of this compound presents opportunities for carbon-hydrogen (C-H) bond functionalization, a powerful strategy in modern organic synthesis that allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. yale.edu These methods avoid the need for pre-functionalized starting materials, thus increasing synthetic efficiency. yale.edu For a substrate like this compound, transition-metal-catalyzed reactions are the most common approach.

Strategies that could be applied to this molecule include:

Directed Ortho-Metalation: The existing ether and carboxylic acid groups can act as directing groups, guiding metallation to specific ortho positions, followed by reaction with an electrophile.

Palladium-Catalyzed Arylation: In the presence of a palladium catalyst, C-H bonds on the aromatic ring can be directly coupled with aryl halides or other coupling partners.

Rhodium- and Ruthenium-Catalyzed Annulations: These catalysts can facilitate the reaction of the aromatic C-H bonds with alkynes or alkenes to construct new fused ring systems. yale.edu

These functionalization reactions would allow for the introduction of additional substituents onto the phenyl ring, enabling the synthesis of a diverse range of analogues from a common precursor.

Modifications and Cleavage of the Benzyl Ether

The benzyl ether in this compound serves as a robust protecting group for the phenolic hydroxyl. Its removal (debenzylation) is a critical step in many synthetic sequences to unmask the free phenol (B47542). A variety of methods are available for this transformation, allowing for chemoselectivity depending on the other functional groups present in the molecule.

Common methods for benzyl ether cleavage include:

Catalytic Hydrogenation: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is clean and efficient, yielding the deprotected phenol and toluene (B28343) as a byproduct. However, it is unsuitable for substrates containing other reducible functional groups, such as alkenes or alkynes. organic-chemistry.orgdal.ca

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for oxidative debenzylation. organic-chemistry.orgnih.gov This method is particularly useful for electron-rich systems. Simple benzyl ethers react more slowly with DDQ than p-methoxybenzyl (PMB) ethers, which can allow for selective deprotection in molecules containing both types of groups. nih.gov A copper-catalyzed method using diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071) also provides a mild oxidative alternative. semanticscholar.org

| Deprotection Method | Typical Reagents | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction | Reduces other functional groups (alkenes, alkynes, nitro groups) | organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for robust molecules | Harsh conditions, not suitable for acid-sensitive substrates | organic-chemistry.org |

| Oxidative Cleavage | DDQ, Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Orthogonal to hydrogenation, good for electron-rich systems | Can affect other oxidizable groups | nih.gov |

| Copper-Catalyzed Oxidation | Cu(OTf)₂, PhI(OAc)₂, TsNH₂ | Mild conditions, regioselective | Requires a specific catalytic system | semanticscholar.org |

This compound as a Versatile Synthetic Building Block

The unique arrangement of functional groups makes this compound a valuable precursor in the construction of complex molecules, particularly heterocyclic and natural product scaffolds.

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of natural products with a wide range of biological activities. nih.govnih.gov The synthesis of the core tetrahydroisoquinoline (THIQ) skeleton is often achieved through classic reactions like the Bischler-Napieralski or Pictet-Spengler reactions. mdpi.comscripps.edu

In this context, this compound is an ideal starting material. The typical synthetic route involves:

Amide Formation: The carboxylic acid is coupled with a substituted phenethylamine (B48288) (e.g., dopamine (B1211576) or a derivative) to form an amide.

Cyclization: The resulting amide undergoes a Bischler-Napieralski reaction, where a dehydrating agent (like POCl₃ or PPA) promotes cyclization to a dihydroisoquinoline intermediate.

Reduction: The dihydroisoquinoline is then reduced (e.g., with NaBH₄) to yield the final tetrahydroisoquinoline scaffold.

This strategy has been successfully employed in the synthesis of numerous isoquinoline (B145761) alkaloids, where the substitution pattern of the phenylacetic acid dictates the oxygenation pattern on one of the aromatic rings of the final product.

The carboxylic acid moiety of this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, in the synthesis of the anti-allergic drug olopatadine, a related compound, 4-(2-carboxybenzyloxy) phenylacetic acid, undergoes intramolecular Friedel-Crafts-type acylation. google.com This reaction, typically promoted by a strong acid or dehydrating agent like polyphosphoric acid, results in the formation of a dibenz[b,e]oxepinone ring system. google.com

Similarly, the acetic acid side chain of this compound could be cyclized onto its own aromatic ring to form a benzofuranone or other related fused systems under appropriate conditions. Such reactions expand the utility of this building block beyond alkaloid synthesis into the realm of other complex heterocyclic structures. researchgate.netresearchgate.net

The utility of this compound and its derivatives is highlighted in their application as key precursors in the total synthesis of complex natural products.

Laurolitsine: The total synthesis of the aporphine (B1220529) alkaloid Laurolitsine utilizes a closely related isomer, 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid. mdpi.comresearchgate.net In this synthesis, the phenylacetic acid is coupled with a phenethylamine derivative. The resulting amide is then subjected to a Bischler-Napieralski reaction to construct the core isoquinoline skeleton, which is further elaborated to complete the synthesis of the natural product. mdpi.comresearchgate.netnih.gov

Norannuradhapurine: In the total synthesis of (±)-Norannuradhapurine, a brominated derivative, 2-benzyloxy-6-bromo-3-methoxyphenylacetic acid, serves as a crucial starting material. mdpi.com The acid is first converted to its more reactive acid chloride, which is then condensed with 3,4-methylenedioxyphenethylamine (B14027) to form an amide. This amide undergoes a Bischler-Napieralski reaction and subsequent reduction to form the key tetrahydroisoquinoline intermediate, which is advanced via a radical cyclization to furnish the aporphine core of Norannuradhapurine. mdpi.com

| Natural Product | Role of Phenylacetic Acid Derivative | Key Transformation | Reference |

|---|---|---|---|

| Laurolitsine | Precursor for the "upper" aromatic ring of the isoquinoline core. | Amide formation followed by Bischler-Napieralski cyclization. | mdpi.comresearchgate.net |

| Norannuradhapurine | Brominated derivative used to construct the isoquinoline precursor. | Conversion to acid chloride, amide formation, and Bischler-Napieralski cyclization. | mdpi.com |

Macrocycles are large cyclic molecules that often exhibit high binding affinity and selectivity for biological targets, such as proteins. nih.gov Their unique, conformationally constrained structures make them attractive scaffolds for developing drugs, particularly for challenging targets like protein-protein interactions. nih.govresearchgate.net

This compound is a suitable building block for incorporation into macrocyclic architectures. Its rigid phenylacetic acid core can serve as a scaffold or a linker element to impart a specific turn or conformation to the macrocyclic ring. The carboxylic acid provides a handle for forming ester or amide linkages, while the aromatic ring can be further functionalized to attach other parts of the macrocycle or to act as a recognition element for a biological target.

Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 2 Methoxyphenylacetic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopy:

The proton NMR spectrum provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-benzyloxy-2-methoxyphenylacetic acid, the following proton signals have been reported in deuterochloroform (CDCl₃) as the solvent:

δ 3.40 (2H, s): This singlet corresponds to the two protons of the methylene (B1212753) group (-CH₂-) in the acetic acid moiety. The singlet nature indicates no adjacent protons to couple with.

δ 3.77 (3H, s): This signal is assigned to the three protons of the methoxy (B1213986) group (-OCH₃) attached to the phenyl ring at the C2 position.

δ 5.01 (2H, s): This singlet arises from the two protons of the benzylic methylene group (-OCH₂-Ph) of the benzyloxy substituent.

δ 6.36 (1H, d, J = 2.5 Hz): This doublet is attributed to the aromatic proton at the C3 position of the phenyl ring. It shows a small coupling constant, characteristic of a meta-coupling with the proton at C5.

δ 6.44 (1H, dd, J = 8.3, 2.5 Hz): This doublet of doublets corresponds to the aromatic proton at the C5 position. It is coupled to the proton at C6 (ortho-coupling, J = 8.3 Hz) and the proton at C3 (meta-coupling, J = 2.5 Hz).

δ 6.88 (1H, d, J = 8.3 Hz): This doublet is assigned to the aromatic proton at the C6 position, showing a typical ortho-coupling with the proton at C5.

δ 7.20 (5H, m): This multiplet represents the five protons of the monosubstituted phenyl ring of the benzyl (B1604629) group.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.40 | s | - | 2H | -CH₂-COOH |

| 3.77 | s | - | 3H | -OCH₃ |

| 5.01 | s | - | 2H | -O-CH₂-Ph |

| 6.36 | d | 2.5 | 1H | Ar-H (C3) |

| 6.44 | dd | 8.3, 2.5 | 1H | Ar-H (C5) |

| 6.88 | d | 8.3 | 1H | Ar-H (C6) |

| 7.20 | m | - | 5H | Ar-H (Benzyl) |

¹³C NMR Spectroscopy:

Specific studies on the stereochemistry and detailed conformational analysis of this compound using advanced NMR techniques like NOESY or ROESY are not available in the current literature. Phenylacetic acids with substitution at the α-carbon can exist as enantiomers, but the parent compound, this compound, is achiral.

For substituted phenylacetic acids in general, conformational preferences are influenced by the electronic and steric effects of the substituents on the phenyl ring. The rotation around the single bond connecting the phenyl ring and the acetic acid moiety can lead to different conformers. Theoretical and experimental studies on simpler, related phenylacetic acids suggest that the conformational equilibrium is often governed by hyperconjugative effects and can be influenced by solvent polarity. However, without specific experimental data for the title compound, a detailed conformational analysis remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

While a full high-resolution mass spectrum with detailed fragmentation analysis for this compound is not publicly available, the low-resolution mass spectrum shows a molecular ion peak (M⁺) at m/z 272. This corresponds to the calculated molecular weight of the compound (C₁₆H₁₆O₄). A prominent fragment ion is observed at m/z 181. This fragment likely results from the cleavage of the benzyl group, a common fragmentation pathway for benzyloxy compounds, leading to the formation of a [M - C₇H₇]⁺ ion.

Interactive Data Table: Mass Spectrometry Data for this compound

| m/z | Identity |

| 272 | [M]⁺ |

| 181 | [M - C₇H₇]⁺ |

A detailed HRMS analysis would be required to confirm the elemental composition of the molecular ion and its fragments, providing further confidence in the structure.

There are no specific published LC-MS studies detailing the analysis of this compound. LC-MS is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase LC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The mass spectrometer, acting as the detector, would provide mass information for the eluting components, allowing for the identification of the target compound and any impurities or related derivatives in a sample mixture.

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The reported IR spectrum of this compound (as a KBr pellet) shows the following characteristic absorption bands:

2915 cm⁻¹: This absorption is characteristic of C-H stretching vibrations of the methylene and methoxy groups.

1712 cm⁻¹: This strong absorption is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid group. The position of this band is typical for a carboxylic acid that may be involved in hydrogen bonding.

1600 cm⁻¹: This absorption corresponds to the C=C stretching vibrations within the aromatic rings.

Interactive Data Table: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2915 | C-H stretch | Methylene and Methoxy |

| 1712 | C=O stretch | Carboxylic Acid |

| 1600 | C=C stretch | Aromatic Ring |

The IR spectrum supports the presence of the key functional groups: the carboxylic acid and the aromatic rings with their associated alkyl substituents. A broad absorption band, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, would also be expected in the region of 2500-3300 cm⁻¹, though this was not explicitly reported in the available data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules, the most common electronic transitions observed are π → π* and n → π*. For aromatic compounds like this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within the substituted benzene (B151609) ring, which acts as the principal chromophore.

The UV spectrum of unsubstituted benzene typically displays three absorption bands originating from π → π* transitions, often referred to as the E1, E2, and B bands. The E1 and E2 bands are intense and appear at lower wavelengths (around 184 nm and 204 nm, respectively), while the B-band is a weaker, symmetry-forbidden transition that appears at a longer wavelength (around 256 nm) and often exhibits fine vibrational structure. spcmc.ac.inquimicaorganica.org

Substitution on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. spcmc.ac.in The substituents on this compound—the benzyloxy group, the methoxy group, and the acetic acid moiety—are all expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. This is due to the extension of the conjugated π system and the electronic effects of the substituents.

The methoxy (-OCH3) and benzyloxy (-OCH2C6H5) groups are auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. Both are electron-donating groups due to the presence of non-bonding electrons on the oxygen atoms, which can be delocalized into the aromatic ring through resonance. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy gap for the π → π* transition and shifting the absorption to longer wavelengths. spcmc.ac.in The acetic acid moiety (-CH2COOH), while not directly conjugated with the ring, can also exert a minor influence on the electronic environment.

The following interactive data table provides UV-Vis absorption data for benzene and some related substituted phenylacetic acid derivatives to illustrate the effect of substitution on the absorption maxima.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Benzene | Hexane (B92381) | 256 | 200 | spcmc.ac.in |

| Phenylacetic Acid | Not Specified | 275 | Low | nih.gov |

| 4-Methoxyphenol (B1676288) | Acidic Mobile Phase | 222, 282 | Not Specified |

This table is populated with data from related compounds to illustrate the principles of UV-Vis spectroscopy as applied to the target molecule. Specific experimental data for this compound was not available in the reviewed sources.

The electronic spectrum of this compound is therefore predicted to show characteristic absorptions corresponding to the π → π* transitions of the highly substituted aromatic ring, with the λmax values shifted to longer wavelengths compared to unsubstituted benzene or phenylacetic acid due to the electronic contributions of the methoxy and benzyloxy groups.

Computational and Mechanistic Investigations of 4 Benzyloxy 2 Methoxyphenylacetic Acid Reactivity

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental experimental approaches to understanding the mechanism of a chemical reaction. These methods provide insights into the reaction rate, the influence of various parameters on the rate, and the structural changes occurring during the reaction.

The identification of transient species such as intermediates and the characterization of transition states are crucial for mapping out a reaction pathway. For a compound like 4-benzyloxy-2-methoxyphenylacetic acid, which possesses multiple reactive sites (the carboxylic acid group, the aromatic rings, the benzylic ether, and the methoxy (B1213986) group), various reactions such as esterification, oxidation, or electrophilic substitution can be envisaged.

In studies on related compounds like phenylacetic acid, kinetic analyses have been instrumental. For instance, the oxidation of phenylacetic acid by N-chlorobenzimidazole was found to follow first-order kinetics with respect to the oxidant and exhibits a Michaelis-Menten dependence on the substrate concentration, suggesting the formation of a complex between the substrate and the oxidizing species before the rate-determining step. jetir.org Similarly, the oxidation of phenylacetic acid by permanganate (B83412) in an acidic medium was shown to be zero order in the substrate, indicating that the substrate is involved in a rapid pre-equilibrium step, and the rate-determining step involves the oxidant. orientjchem.org The final product of this oxidation was identified as benzaldehyde. jetir.orgorientjchem.org

Spectroscopic techniques are vital for identifying reaction intermediates. For example, in the reactive extraction of phenylacetic acid, FTIR spectroscopy has been used to confirm the formation of a complex between the acid and the extractant, tri-n-butyl phosphate. srce.hrresearchgate.net For this compound, techniques like NMR, UV-Vis, and mass spectrometry would be essential in identifying and characterizing any intermediates formed during a reaction.

The choice of solvent can significantly influence the rate and mechanism of a reaction. Studies on the oxidation of phenylacetic acid have shown a positive solvent effect with increasing concentrations of acetic acid in the aqueous medium, which can be attributed to the stabilization of the transition state. jetir.org The effect of the solvent on reaction kinetics can provide information about the nature of the transition state. For instance, an increase in reaction rate with increasing solvent polarity often suggests a transition state that is more polar than the reactants.

For a molecule with both polar (carboxylic acid, ether linkages) and non-polar (aromatic rings) regions like this compound, solvent effects would be critical in determining reaction outcomes. The solubility of reactants and the stabilization of charged intermediates or transition states would be highly dependent on the solvent system employed.

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies by offering a molecular-level understanding of reaction mechanisms and molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely used to predict molecular geometries, vibrational frequencies, and reaction energetics.

While no specific DFT studies on this compound are available, DFT has been extensively applied to similar molecules. For example, DFT calculations have been used to study the initiation and subsequent degradation of benzoic acid by OH radicals in the atmosphere, mapping out the potential energy surface and identifying the most favorable reaction pathways. nih.gov Such studies can calculate the energies of reactants, products, intermediates, and transition states, allowing for the prediction of reaction barriers and rate constants. For this compound, DFT could be used to:

Determine the most stable conformation of the molecule.

Calculate the electron density distribution to identify sites susceptible to electrophilic or nucleophilic attack.

Model the transition state structures for potential reactions.

Predict spectroscopic properties like IR and NMR spectra to aid in experimental characterization.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows the study of the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules, such as a solvent or a biological target.

For a molecule like this compound, which is a derivative of phenylacetic acid, a compound with known biological activities, MD simulations could be employed to study its interaction with biological macromolecules. For example, substituted benzyloxyphenylacetic acids have been evaluated as aldose reductase inhibitors. nih.gov MD simulations could provide insights into how these molecules bind to the active site of the enzyme and the key interactions that stabilize the ligand-protein complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking is frequently used to predict the binding mode of small molecule drugs to their protein targets. For this compound, docking studies could be used to screen for potential biological targets and to rationalize its biological activity if any is discovered.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific activity or property.

In the context of drug discovery, QSAR models are often used to predict the biological activity of novel compounds based on their molecular descriptors. For a series of related compounds, such as substituted benzyloxyphenylacetic acids, a QSAR model could be developed to correlate their structural features with their inhibitory activity against a particular enzyme. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds with known activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity. While no specific QSAR models for this compound have been reported, this methodology would be highly valuable in exploring its potential biological applications.

Biological and Biomedical Research Applications of 4 Benzyloxy 2 Methoxyphenylacetic Acid Derivatives Excluding Clinical Human Trials

Design and Synthesis of Derivatives as Enzyme Inhibitors

Derivatives of 4-Benzyloxy-2-methoxyphenylacetic acid have been explored as potent and selective inhibitors for a range of enzymes implicated in various disease pathways. The structural scaffold of this compound provides a versatile platform for medicinal chemists to design and synthesize novel inhibitors with improved potency and selectivity.

Phosphodiesterase 10A (PDE10A) Inhibitors

Phosphodiesterase 10A (PDE10A) is a key enzyme in the brain that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signaling. Inhibition of PDE10A has been identified as a promising therapeutic strategy for schizophrenia and other neuropsychiatric disorders. nih.gov

Researchers have focused on developing potent and selective PDE10A inhibitors. One approach involves the identification of novel heterocyclic compounds through fragment-based drug discovery, followed by lead optimization using rational design and X-ray crystallography. nih.gov While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the core phenylacetic acid moiety is a common feature in various enzyme inhibitors. The design of PDE10A inhibitors often involves a central scaffold that can be substituted with various functional groups to enhance binding affinity and selectivity. For instance, pyrazolopyrimidine derivatives have been identified as a potent class of PDE10A inhibitors. nih.gov

Table 1: Examples of Investigated PDE10A Inhibitors

| Compound | PDE10A Ki (nM) | Selectivity | Reference |

|---|---|---|---|

| PyP-1 | 0.23 | High | nih.gov |

| TAK-063 | - | Good | nih.gov |

Lipoxygenase (LOX) Inhibitors

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov Inhibition of LOX is a therapeutic target for inflammatory diseases. Research in this area has explored various chemical scaffolds, including derivatives of phenylacetic acid.

A study on 4-methoxyphenylacetic acid esters, which are structurally related to this compound, demonstrated their potential as 15-lipoxygenase (15-LOX) inhibitors. nih.gov The design of these inhibitors was based on the structures of natural compounds like eugenol (B1671780) and esteragol. Molecular docking studies suggested that the carbonyl group of the ester orients towards the Fe(III)-OH moiety in the active site of the enzyme. nih.gov This suggests that the phenylacetic acid scaffold can serve as a valuable starting point for developing novel LOX inhibitors.

Table 2: Inhibitory Activity of 4-Methoxyphenylacetic Acid Esters against Soybean 15-Lipoxygenase (SLO)

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 7d | 3.8 | nih.gov |

| 7e | 1.9 | nih.gov |

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme involved in the biosynthesis of androgens and is considered a significant target in castration-resistant prostate cancer (CRPC). nih.govunito.it The development of potent and selective AKR1C3 inhibitors is an active area of research. nih.gov

Various classes of compounds have been investigated as AKR1C3 inhibitors, including N-phenylanthranilates and their derivatives. upenn.edu While the direct use of this compound in the synthesis of AKR1C3 inhibitors is not prominent in the available literature, the general structure of a substituted phenylacetic acid is a common motif in many enzyme inhibitors. The design of selective AKR1C3 inhibitors is challenging due to the high sequence similarity with its isoforms, such as AKR1C2. nih.gov Structure-guided design and computational modeling are often employed to achieve selectivity. nih.gov

Table 3: Examples of AKR1C3 Inhibitors

| Compound Class | Key Features | Reference |

|---|---|---|

| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids | High selectivity over AKR1C2 | nih.gov |

| N-phenylanthranilates | Potent but often non-selective | upenn.edu |

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO by nNOS is implicated in various neurodegenerative diseases, making selective nNOS inhibition a desirable therapeutic strategy. rsc.org

The design of selective nNOS inhibitors often relies on structure-based approaches and fragment hopping to identify novel chemical scaffolds. escholarship.orgnih.gov These inhibitors are designed to fit into the active site of nNOS and exhibit selectivity over other NOS isoforms (eNOS and iNOS). While the direct derivatization of this compound for this purpose is not explicitly documented, the core aromatic acid structure is a versatile starting point for organic synthesis. For instance, novel benzimidazole (B57391) derivatives have been developed as dual-action nNOS inhibitors with µ-opioid agonist activity. nih.gov The synthesis of these compounds involved the condensation of 1,2-diaminobenzenes with 2-(4-ethoxyphenyl)acetic acid, a compound with structural similarities to the subject of this article. nih.gov

Table 4: Potency and Selectivity of an nNOS Inhibitor

| Compound | nNOS IC50 (µM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Reference |

|---|---|---|---|---|

| 7 | Low nanomolar | 472-fold | 239-fold | escholarship.org |

Development of Chemical Probes for Biological Targets

Chemical probes are essential tools for studying the function of biological targets. Derivatives of this compound have the potential to be developed into such probes.

Ligands for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in signal transduction and are important drug targets. The development of selective ligands for GPCRs is a key area of pharmaceutical research.

While the direct synthesis of GPCR ligands from this compound is not widely reported, structurally related compounds have been identified as GPCR ligands. For example, 3,5-dibromo-4-methoxy-phenylacetic acid has been identified as a ligand for P2Y purinoceptors, a class of GPCRs. nus.edu.sg This suggests that the substituted phenylacetic acid scaffold can be a viable starting point for the design and synthesis of novel GPCR ligands. The development of such ligands often involves high-throughput screening and structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. nih.gov

Modulators of Ion Channels and Intracellular Signaling Pathways

While direct research on this compound as an ion channel modulator is not extensively documented in current scientific literature, studies on closely related derivatives highlight their potential to influence critical cellular communication pathways. The structural components of this compound, namely the benzyloxy and phenylacetic acid moieties, are found in various biologically active compounds.

Research has focused on the immunomodulatory activity of its derivatives, such as 4-(Benzyloxy)phenol (4-BOP). This compound has been shown to facilitate the clearance of intracellular mycobacteria within human macrophages. nih.gov The mechanism of action involves the modulation of the IL-35 signaling pathway, which is dependent on the JAK1/STAT3 signaling cascade. nih.gov This activity suggests that derivatives containing the benzyloxy-phenyl structure can play a significant role in host defense signaling and inflammatory regulation. nih.gov The study demonstrated that 4-BOP-induced IL-35 signaling proceeds through a Ca2+-phagosome-lysosome fusion pathway, ultimately enhancing the ability of macrophages to clear pathogenic bacteria. nih.gov

| Derivative | Signaling Pathway | Observed Biological Effect | Reference |

|---|---|---|---|

| 4-(Benzyloxy)phenol | p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway | Facilitates intracellular mycobacterial clearance in human macrophages. | nih.gov |

Components of Macrocyclic Receptor Antagonists

The use of this compound as a direct building block in the synthesis of macrocyclic receptor antagonists is not prominently featured in available research. However, the structural motifs present in the molecule—a carboxylic acid group, a methoxy-substituted phenyl ring, and a protective benzyloxy group—are valuable features for the synthesis of complex pharmacologically active molecules. The carboxylic acid function is particularly useful as it provides a reactive handle for forming amide bonds, a common linkage in the construction of larger, more complex molecules. While not macrocyclic, related structures incorporating benzyloxy and methoxy-phenyl groups have been developed as receptor antagonists, underscoring the utility of these chemical features in designing molecules that can interact with biological receptors.

Role in the Synthesis of Compounds with Antineoplastic and Antiviral Potential

Direct synthetic pathways employing this compound as a precursor for compounds with proven antineoplastic or antiviral activity are not widely reported in the scientific literature. The parent compound, phenylacetic acid, is recognized as a versatile intermediate in the production of various pharmaceuticals, including penicillin G and diclofenac. wikipedia.org The core phenylacetic acid structure serves as a scaffold that can be modified to create a diverse range of therapeutic agents. wikipedia.org

While specific examples are scarce, the functional groups of this compound make it a theoretically plausible intermediate for drug synthesis. The carboxylic acid can be converted into amides, esters, or other functional groups, while the aromatic rings can undergo further substitution to modulate the molecule's steric and electronic properties, which are key to biological activity. The design and synthesis of novel organic molecules, often containing heterocyclic scaffolds and various substituted aromatic rings, remains a key strategy in the discovery of new antineoplastic agents. nih.gov Similarly, the development of antiviral drugs frequently involves the synthesis of complex organic molecules designed to interrupt the viral replicative cycle. scispace.com

Investigation of Analogues as Plant Metabolites and Phytoalexin Precursors

Analogues of this compound are found naturally in the plant kingdom and play roles in plant growth and defense. The most closely related analogue, 4-methoxyphenylacetic acid (p-MPAA), has been identified as a natural plant metabolite. np-mrd.orgnih.govhmdb.caebi.ac.uk It is found in organisms such as the fungus Aspergillus niger and plants like Sargentodoxa cuneata and Berberis koreana. nih.govebi.ac.uknih.gov Research has demonstrated that 4-methoxyphenylacetic acid acts as a plant growth retardant, with studies showing it can inhibit the germination of cress and lettuce seeds. np-mrd.orgnih.govhmdb.ca

The parent compound, phenylacetic acid (PAA), has also been identified as a phytotoxic compound present in the pollen of corn (Zea mays). nih.gov Its presence contributes to the pollen's inhibitory effects on the seed germination and radicle growth of other plant species. nih.gov

These findings place phenylacetic acid derivatives within the broader context of plant chemical defense. Plants produce a wide array of low molecular weight antimicrobial compounds known as phytoalexins in response to stress or pathogen attack. nih.gov Phytoalexins belong to diverse chemical families, including phenolics, terpenoids, and indoles. nih.gov While 4-methoxyphenylacetic acid is not formally classified as a phytoalexin precursor, its role as a plant metabolite and growth inhibitor demonstrates that this class of compounds is part of the complex chemical arsenal (B13267) that plants use to interact with their environment and defend against competitors and pathogens. nih.govnih.gov

| Analogue Compound | Natural Occurrence (Examples) | Observed Biological Role/Effect | Reference |

|---|---|---|---|

| 4-Methoxyphenylacetic acid | Aspergillus niger, Sargentodoxa cuneata, Berberis koreana | Plant metabolite; Plant growth retardant (inhibits seed germination). | np-mrd.orgnih.govebi.ac.uk |

| Phenylacetic acid | Corn (Zea mays) pollen | Phytotoxic compound. | nih.gov |

Advanced Topics and Future Research Directions

Innovations in Green Chemistry and Sustainable Synthesis of 4-Benzyloxy-2-methoxyphenylacetic Acid

The synthesis of complex molecules such as this compound traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. The principles of green chemistry offer a framework to redesign these synthetic routes to be more environmentally benign. nih.gov Future research will likely focus on several key areas to enhance the sustainability of its production.

One major focus is the replacement of conventional volatile organic compounds (VOCs) with safer, more sustainable alternatives like water, supercritical fluids, or bio-derived solvents. jddhs.com Furthermore, solvent-free reaction conditions, such as grinding or mechanochemistry, represent a promising avenue for reducing solvent waste entirely. These techniques can lead to higher yields and shorter reaction times by enhancing reactant proximity and energy transfer.

Another critical aspect is improving the atom economy of the synthesis. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For instance, developing catalytic C-H activation methods to introduce the acetic acid moiety directly onto the 2-methoxyphenol precursor could eliminate steps and reduce the use of stoichiometric reagents. Traditional multi-step syntheses often have lower atom economy and generate substantial waste, as illustrated by the comparative E-factors (Environmental Factors), which measure the mass of waste per unit of product.

| Metric | Traditional Synthesis (Illustrative) | Green Chemistry Approach (Projected) |

| Atom Economy | Low to Moderate | High |

| Solvent Use | High (often hazardous VOCs) | Low or None (e.g., water, scCO2, solvent-free) |

| Catalysis | Stoichiometric reagents | Catalytic (recyclable catalysts) |

| Energy Input | High (prolonged heating/refluxing) | Lower (e.g., microwave, ultrasound) |

| E-Factor | High (>10) | Low (<5) |

Chemoenzymatic and Biocatalytic Approaches for Enhanced Selectivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions, making it a cornerstone of green and efficient synthesis. uni-graz.at While this compound itself is achiral, chemoenzymatic and biocatalytic methods can be instrumental in its synthesis and the creation of novel derivatives with high precision, often eliminating the need for complex protecting group strategies. researchgate.net

Future research could explore the use of enzymes for key synthetic steps. For example:

Regioselective Hydroxylation: Enzymes like cytochrome P450 monooxygenases could be engineered to selectively hydroxylate specific positions on the aromatic rings of precursors, providing a direct route to functionalized intermediates that are difficult to access through traditional chemistry.

Ester Hydrolases and Lipases: These enzymes are highly effective for the selective hydrolysis or esterification of precursor molecules. A lipase (B570770) could be used for the kinetic resolution of a chiral precursor alcohol or for the selective deprotection of an ester group elsewhere in a more complex synthetic intermediate, thereby streamlining the route to the final product or its derivatives. mdpi.com

Transaminases: For the synthesis of chiral amine derivatives from a ketone precursor, transaminases offer a direct and highly enantioselective route, which could be relevant for developing new pharmaceutical scaffolds based on the target molecule. taylorfrancis.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.net These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and seamless scalability. nih.govatomfair.com

The multi-step synthesis of this compound is well-suited for translation into a "telescoped" continuous flow process. nih.gov In such a setup, multiple reaction steps are connected in sequence without the need for manual isolation and purification of intermediates. This reduces waste, minimizes operator exposure to potent chemicals, and can dramatically shorten production times. nih.gov

Potential Flow Chemistry Setup for Synthesis:

| Step | Reaction Type | Potential Flow Reactor | Advantages in Flow |

| 1 | O-Benzylation | Packed-Bed Reactor with immobilized base | Improved safety, efficient mixing, catalyst reusability. |

| 2 | Carboxylation | Gas-Liquid Reactor | Enhanced gas diffusion, precise pressure/temperature control. |

| 3 | Work-up/Purification | Liquid-Liquid Extractor / In-line Chromatography | Automated, continuous separation, reducing solvent use. |

Furthermore, the integration of flow reactors with automated synthesis platforms, controlled by machine learning algorithms, represents the next frontier. atomfair.com These automated systems can rapidly screen and optimize a wide range of reaction conditions (e.g., temperature, pressure, flow rate, stoichiometry) to identify the optimal parameters for yield and purity with minimal human intervention. nih.gov This data-driven approach accelerates process development and leads to more robust and efficient manufacturing protocols.

Potential Applications in Materials Science and Medicinal Chemistry Beyond Current Scope

While isomers and related compounds are known as building blocks in organic synthesis, the specific potential of this compound remains largely unexplored in advanced applications. Its distinct substitution pattern offers unique opportunities in both materials science and medicinal chemistry.

In Materials Science: The compound possesses a carboxylic acid functional group, which is highly versatile for creating new polymers and functional materials. nih.gov It could serve as a monomer for the synthesis of specialty polyesters or polyamides. The bulky benzyloxy group and the methoxy (B1213986) group would influence the polymer's physical properties, potentially leading to materials with tailored thermal stability, solubility, and optical properties (e.g., high refractive index). The molecule could also be grafted onto surfaces to modify their chemical properties, creating functionalized materials for applications in sensors, separation membranes, or biocompatible coatings. mdpi.comrsc.org

In Medicinal Chemistry: The phenylacetic acid motif is a recognized scaffold in drug discovery, present in various therapeutic agents. inventivapharma.comresearchgate.net The unique structure of this compound makes it an attractive starting point for generating novel compound libraries for biological screening. griffith.edu.au The benzyloxy group provides a large, lipophilic domain that can be modified, while the methoxy and carboxylic acid groups offer sites for further chemical derivatization to optimize binding to biological targets. Analogues could be investigated for a range of activities, building on findings from similar structures, such as inhibitors of aldose reductase or modulators of nuclear receptors. acs.orgnih.gov The development of diverse derivatives from this scaffold could lead to new chemical entities for treating a variety of diseases. mdpi.com

Q & A

Q. What are the key physicochemical properties of 4-Benzyloxy-2-methoxyphenylacetic acid critical for experimental design?

- Methodological Answer : The compound’s solubility, stability, and reactivity are foundational for synthesis and purification.

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the aromatic ether and acetic acid moieties .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at 2–8°C in inert atmospheres is recommended .

- Melting Point : Reported as 69–70°C in related methoxyphenylacetic derivatives, suggesting similar thermal behavior .

- Molecular Weight : 284.3 g/mol (calculated from C₁₆H₁₆O₄), critical for stoichiometric calculations .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Two primary methods are documented:

- Ester Hydrolysis : Start with methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate (CAS 209404-16-0) under alkaline conditions (e.g., NaOH/EtOH, reflux, 6–8 hrs) to yield the free acid .

- Benzylation of Precursors : Protect 2-methoxyphenylacetic acid derivatives with benzyl bromide in the presence of K₂CO₃, followed by deprotection .

Optimization Tip : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) to isolate intermediates .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR, HPLC) when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from stereochemical variations or impurities.

- NMR Analysis : Compare experimental δ values with NIST reference data (e.g., δ 3.86 ppm for methoxy groups in DMSO-d₆) .

- HPLC Validation : Use reverse-phase C18 columns (MeCN/H₂O gradient) to detect trace impurities; cross-reference retention times with synthetic intermediates .

- Case Study : A 2021 study resolved discrepancies in benzyloxy-substituted analogs by X-ray crystallography, confirming substituent orientation .

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH Screening : Test solubility and degradation kinetics in buffers (pH 2–12) at 25°C and 40°C .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (>120°C observed in analogs) .

- Light Sensitivity : Store samples in amber vials; UV-Vis spectroscopy can detect photodegradation products (λmax ~270 nm) .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Enzyme Inhibition : Screen against cyclooxygenase (COX) isoforms using fluorometric assays; IC₅₀ values for related methoxyphenylacetic acids range 10–50 µM .

- Cellular Uptake : Radiolabel the benzyloxy group (e.g., ¹⁴C) and quantify intracellular accumulation in vitro .

- Toxicity Profiling : Use MTT assays on HEK293 cells; LC₅₀ > 100 µM indicates low cytotoxicity in structurally similar compounds .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols for this compound?

- Methodological Answer : Discrepancies stem from:

- Reagent Purity : >97% benzyl bromide (CAS 100-39-0) is critical; lower purity increases byproduct formation .

- Catalyst Selection : Pd/C vs. Raney Nickel in hydrogenation steps alters reaction rates (e.g., 80% vs. 65% yield) .

- Workup Techniques : Acidic workups may precipitate impurities, reducing apparent yields .

Recommendation : Replicate high-yield protocols (e.g., 85% yield via Pd/C catalysis ) and validate with HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.